缬氨酰组氨酰亮氨酰苏氨酰脯氨酸

描述

科学研究应用

改善葡萄糖耐量和胰岛素分泌

研究表明,二肽基肽酶 IV (DPP IV) 抑制剂,如缬氨酸-吡咯烷酮,可提高胰高血糖素样肽-1 (GLP-1) 的水平,从而改善小鼠的葡萄糖耐量和胰岛素分泌。这表明在治疗葡萄糖不耐受和 2 型糖尿病方面具有潜在应用 (Ahrén et al., 2000)。

增强胰岛素促效作用

另一项研究表明,DPP IV 抑制增强了麻醉猪中 GLP-1 的胰岛素促效作用。用缬氨酸-吡咯烷酮抑制 DPP IV 可增加完整的 GLP-1 水平,表明这种方法对糖尿病管理的可行性 (Deacon et al., 1998)。

与葡萄糖和肽的相互作用

一项研究集中于缬氨酸组氨酸与葡萄糖的反应,生成葡萄糖基缬氨酸组氨酸。此反应对于理解肽和葡萄糖之间的相互作用具有意义,与糖尿病和蛋白质糖基化相关 (Dixon, 1972)。

增强胰腺功能

抗酶类似物 (Val8)GLP-1 在肥胖糖尿病小鼠中显着改善了葡萄糖耐量和胰腺 β 细胞功能。这表明在糖尿病治疗中具有潜在的治疗应用 (Green et al., 2006)。

改善代谢功能

DPP IV 抑制剂缬氨酸-吡咯烷酮通过增加内源性 GLP-1 作用而增强胰岛素分泌,从而改善糖尿病小鼠的葡萄糖耐量。这表明其在糖尿病早期治疗中的潜力 (Nagakura et al., 2003)。

对脂质代谢的影响

一项针对喂食蛋白质受限饮食的猪的研究表明,缬氨酸和异亮氨酸的混合物会影响氮平衡和脂质代谢。这项研究可以为营养策略和代谢健康干预提供信息 (Goodarzi et al., 2023)。

心脏保护作用

由缬氨酸吡咯烷酮刺激的 GLP-1 已显示出对大鼠心脏心肌损伤的保护作用。这一发现为心脏疾病的新治疗方法开辟了可能性 (Bose et al., 2005)。

作用机制

- Cellular Transporters : Acetylation of leucine switches its uptake into cells from the l-type amino acid transporter (LAT1) to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1). MCT1, with its ubiquitous tissue expression, facilitates the uptake and distribution of N-acetyl-l-leucine .

- Metabolic Pathways : VHTP enters metabolic pathways, and its effects are likely mediated via its metabolic products. These pathways play a crucial role in cellular signaling and metabolic processes, such as mTOR activation .

Mode of Action

Upon acetylation, VHTP’s interaction with transporters shifts its cellular uptake mechanism. By bypassing LAT1 (the rate-limiting step in leucine-mediated signaling), MCT1 efficiently transports N-acetyl-l-leucine. This alteration in uptake influences downstream cellular processes .

Biochemical Pathways

VHTP affects various pathways, including those related to amino acid metabolism, energy production, and cellular signaling. Its impact on mTOR, a central regulator of cell growth and metabolism, underscores its significance .

Pharmacokinetics

- Bioavailability : The conversion of leucine into an anion through acetylation enhances VHTP’s bioavailability, allowing it to reach target tissues effectively .

Result of Action

At the molecular and cellular levels, VHTP’s action influences protein synthesis, energy homeostasis, and cell growth. Its effects on mTOR and other signaling pathways contribute to its therapeutic potential .

Action Environment

Environmental factors, such as tissue-specific transporters and metabolic enzymes, impact VHTP’s efficacy and stability. Understanding these contextual nuances is crucial for optimizing its use as a potential drug .

属性

IUPAC Name |

1-[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43N7O7/c1-13(2)9-17(23(36)32-21(15(5)34)25(38)33-8-6-7-19(33)26(39)40)30-22(35)18(10-16-11-28-12-29-16)31-24(37)20(27)14(3)4/h11-15,17-21,34H,6-10,27H2,1-5H3,(H,28,29)(H,30,35)(H,31,37)(H,32,36)(H,39,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCSDJAWFOZAFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43N7O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40626900 | |

| Record name | Valylhistidylleucylthreonylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

565.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Valylhistidylleucylthreonylproline | |

CAS RN |

93913-38-3 | |

| Record name | Valylhistidylleucylthreonylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

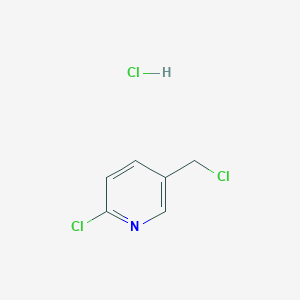

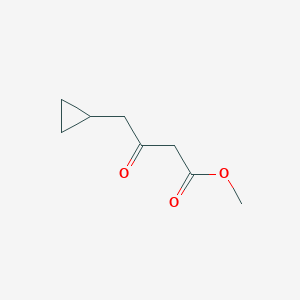

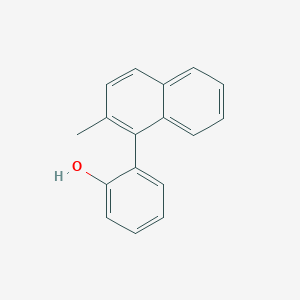

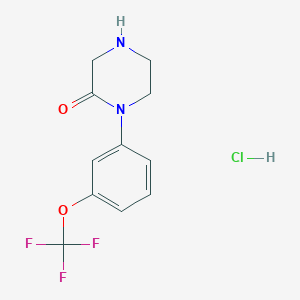

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine](/img/structure/B1358648.png)

![3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B1358655.png)

![2-phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione](/img/structure/B1358657.png)

![3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B1358660.png)

![3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine](/img/structure/B1358664.png)

![1-Fluoro-3-[(4-iodophenoxy)methyl]benzene](/img/structure/B1358675.png)